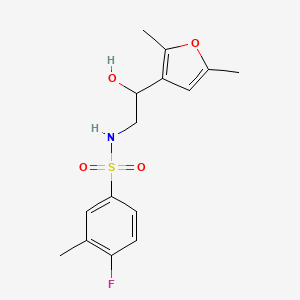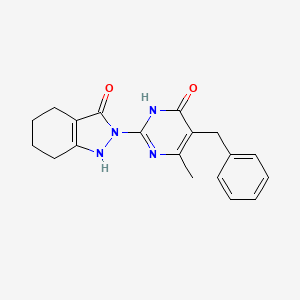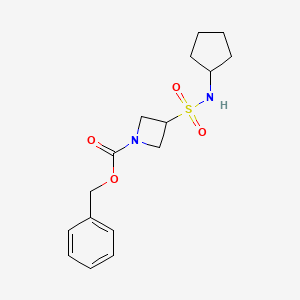![molecular formula C10H11ClN2O2 B2812705 methyl (2E)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate CAS No. 956903-52-9](/img/structure/B2812705.png)
methyl (2E)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2E)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate is a chemical compound that belongs to the class of hydrazones. It is a yellow crystalline powder that is soluble in organic solvents. This compound has been widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of methyl (methyl (2E)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate is not fully understood. However, it has been suggested that it may act as a chelating agent, binding to metal ions and forming stable complexes. This may lead to the inhibition of metal-dependent enzymes and the disruption of cellular processes that rely on metal ions.
Biochemical and Physiological Effects:
Methyl (methyl (2E)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial activity. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl (methyl (2E)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate has several advantages for lab experiments. It is easy to synthesize, relatively stable, and has a high affinity for metal ions. However, it also has some limitations. It can be toxic at high concentrations, and its mechanism of action is not fully understood. In addition, its potential applications in vivo have not been extensively studied.
Zukünftige Richtungen
There are several future directions for research on methyl (methyl (2E)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate. One area of interest is the development of new metal complexes that have potential applications in catalysis, bioinorganic chemistry, and materials science. Another area of interest is the investigation of its potential anti-inflammatory, anti-cancer, and anti-bacterial activities. In addition, more research is needed to understand its mechanism of action and its potential applications in vivo.
Synthesemethoden
Methyl (methyl (2E)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate can be synthesized by the reaction of 4-chlorophenylhydrazine and ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction yields a yellow crystalline powder that can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Methyl (methyl (2E)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate has been widely used in scientific research due to its unique properties. It has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis, bioinorganic chemistry, and materials science. It has also been used as a probe for the detection of metal ions in biological and environmental samples. In addition, this compound has been studied for its potential anti-inflammatory, anti-cancer, and anti-bacterial activities.
Eigenschaften
IUPAC Name |
methyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-7(10(14)15-2)12-13-9-5-3-8(11)4-6-9/h3-6,13H,1-2H3/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRYMLJTJBKPSA-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=C(C=C1)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC=C(C=C1)Cl)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2E)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B2812622.png)

![2-(2-Formyl-5-methoxyphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B2812624.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2812625.png)






![N-(3,4-dimethoxyphenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2812639.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2812640.png)

![Ethyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2812644.png)